N-metil-D-alanina

Descripción general

Descripción

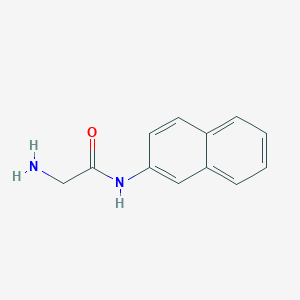

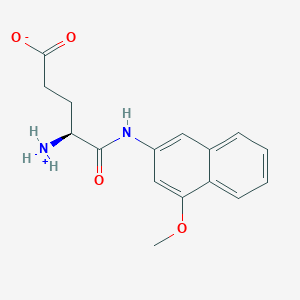

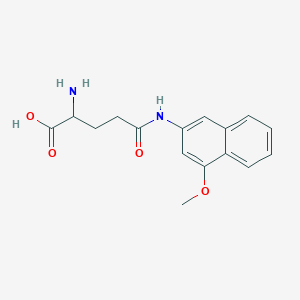

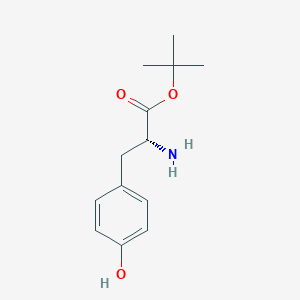

N-methyl-D-alanine is an alanine derivative with the empirical formula C4H9NO2 . It may be used in studies of amino acid transport mechanisms such as trans-stimulation . It can also be used in the construction of peptide and protein analogues for use in drug or antibiotic design and development .

Synthesis Analysis

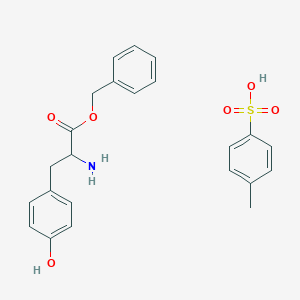

N-methyl-D-alanine can be synthesized starting from 2-bromopropanoic acid and methylamine . The synthesis of α-substituted and N-methylated N-carboxy anhydrides (αNNCAs) was performed by suspending the corresponding N-methylated amino acids in dry THF and adding diphosgene at room temperature .Molecular Structure Analysis

The molecular structure of N-methyl-D-alanine can be viewed using Java or Javascript . It has a molecular weight of 103.120 Da .Physical And Chemical Properties Analysis

N-methyl-D-alanine has a density of 1.0±0.1 g/cm3, a boiling point of 190.1±23.0 °C at 760 mmHg, and a flash point of 68.8±22.6 °C . It has a molar refractivity of 25.7±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 98.4±3.0 cm3 .Aplicaciones Científicas De Investigación

Diseño de Nanoshapes de Péptidos

N-metil-D-alanina: juega un papel crucial en el diseño de novo de nanoshapes de péptidos. Debido a su rotación de enlace restringida, puede servir como un andamio estable para construir péptidos en nanoshapes diseñados . Esta aplicación es significativa en la ciencia biomolecular, donde el control conformacional preciso a nivel subnanométrico es esencial.

Mejora de la Permeabilidad de los Fármacos

La N-metilación de la columna vertebral de los péptidos cíclicos, que incluye This compound, es un enfoque estratégico para mejorar la permeabilidad de los fármacos basados en péptidos . Esta modificación permite una mejor absorción e interacción con las membranas biológicas, lo cual es un factor crítico en el diseño de fármacos.

Estudios de Transporte de Aminoácidos

This compound: se utiliza en investigaciones centradas en los mecanismos de transporte de aminoácidos. Ayuda a comprender los procesos de trans-estimulación y se puede utilizar para estudiar el transporte de aminoácidos a través de las membranas celulares .

Construcción de Análogos de Péptidos y Proteínas

Este aminoácido es fundamental en la construcción de análogos de péptidos y proteínas para el diseño y desarrollo de fármacos o antibióticos . Al alterar la secuencia natural de aminoácidos con this compound, los investigadores pueden investigar nuevas propiedades terapéuticas.

Química Orgánica Estructural

En el campo de la química orgánica estructural, la this compound contribuye al diseño de abajo hacia arriba de diversas nanoshapes de péptidos. Esto se logra mediante la restricción conformacional por residuo mediante tensiones torsionales, en contraste con la estabilización de la forma global basada en muchas interacciones remotas .

Diseño de Moléculas Biofuncionales

Los oligómeros de this compound permiten el diseño de moléculas biofuncionales, como catalizadores y fármacos . La capacidad de controlar la forma local de los péptidos a nivel molecular abre oportunidades para crear nuevos compuestos bioactivos.

Mecanismo De Acción

Target of Action

Its primary targets are believed to be the N-methyl-D-aspartate receptors (NMDARs) . NMDARs are a type of ionotropic glutamate receptor found in neurons and are crucial for controlling synaptic plasticity and mediating learning and memory functions .

Mode of Action

N-methyl-D-alanine is thought to act as an agonist on various glutamate receptors, such as NMDA, calcium-dependent AMPA, and kainate receptors . This means it binds to these receptors and activates them, leading to a series of downstream effects. The binding of N-methyl-D-alanine to these receptors can lead to the opening of the ion channel, allowing the flow of cations into the cell .

Biochemical Pathways

It is known that the activation of nmdars can lead to an increase in cytosolic concentrations of calcium and zinc, which can have various downstream effects . For example, calcium flux through NMDARs is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory .

Pharmacokinetics

It is known that other similar compounds, such as d-serine, can cross the blood-brain barrier This suggests that N-methyl-D-alanine may also be able to reach the brain and exert its effects there

Result of Action

The activation of NMDARs by N-methyl-D-alanine can lead to a variety of cellular effects. For example, it can lead to increased stimulation and degeneration of motor neurons . This could potentially have implications for neurodegenerative diseases, although more research is needed to fully understand these effects.

Action Environment

The action of N-methyl-D-alanine can be influenced by various environmental factors. For example, the presence of other amino acids in the environment can affect the availability and efficacy of N-methyl-D-alanine. Additionally, the pH of the environment can influence the stability of N-methyl-D-alanine

Safety and Hazards

Direcciones Futuras

N-methyl-D-alanine can be used in the construction of peptide and protein analogues for use in drug or antibiotic design and development . It can also be used in studies of amino acid transport mechanisms . The impact of N-methyl-D-alanine incorporation can be extremely beneficial in improving the stability, potency, permeability, and bioavailability of peptide-based therapies .

Análisis Bioquímico

Biochemical Properties

N-methyl-D-alanine participates in biochemical reactions as a substrate. It interacts with various enzymes and proteins, and these interactions are crucial for its role in biochemical processes .

Cellular Effects

The effects of N-methyl-D-alanine on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-methyl-D-alanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl-D-alanine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-methyl-D-alanine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-methyl-D-alanine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

N-methyl-D-alanine is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of N-methyl-D-alanine and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

(2R)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFAOVXKHJXLEI-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

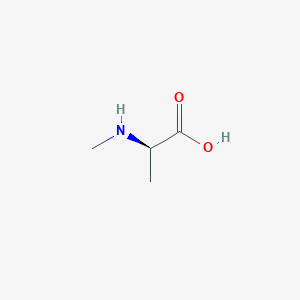

Canonical SMILES |

CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275905 | |

| Record name | N-methyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29475-64-7, 600-21-5 | |

| Record name | N-Methylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029475647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-D-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06WZ7BZ0M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FER5I9LLG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-methyl-D-alanine in the structure and function of cyclic peptides?

A1: N-methyl-D-alanine plays a crucial role in the conformational rigidity and biological activity of certain cyclic peptides. For instance, it is a key component of Alisporivir , a cyclic peptide inhibitor of cyclophilins. The presence of N-methyl-D-alanine at position 3 in Alisporivir contributes to its specific binding mode with cyclophilin A, mimicking the conformation of proline residues recognized by the enzyme . This interaction ultimately inhibits the enzymatic activity of cyclophilins, which are involved in various cellular processes including protein folding and immune response .

Q2: How does the incorporation of N-methyl-D-alanine influence the conformational properties of peptides?

A2: N-methyl-D-alanine acts as a conformational constraint in peptides due to the N-methylation, which restricts the rotation around the peptide bond . This restricted rotation limits the available dihedral angles, leading to a more defined and rigid structure compared to peptides with standard amino acids . This rigidity can be exploited for the "bottom-up" design of specific nanoshapes using oligomers of N-methyl-D-alanine and N-methyl-L-alanine . By strategically incorporating these residues, researchers can control the local conformation and create diverse peptide structures with potential applications in various fields, including drug development.

Q3: Can you elaborate on the use of N-methyl-D-alanine in the elucidation of absolute configuration in complex natural products?

A3: N-methyl-D-alanine played a crucial role in determining the absolute configuration of Aflastatin A , a potent inhibitor of aflatoxin production. During structural analysis, researchers chemically cleaved Aflastatin A into smaller fragments, one of which was identified as N-methyl-D-alanine . The known stereochemistry of this fragment served as a reference point, allowing scientists to deduce the absolute configuration of the neighboring chiral centers and ultimately the entire Aflastatin A molecule . This highlights the importance of N-methyl-D-alanine as a stereochemical marker in structural elucidation, especially for complex natural products with numerous chiral centers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.